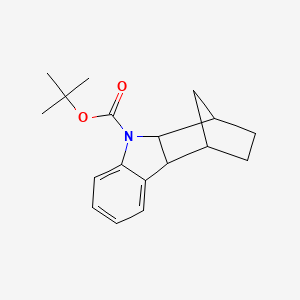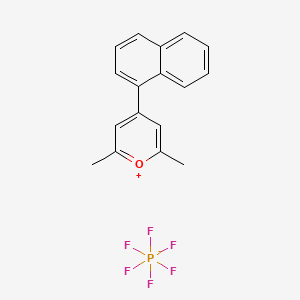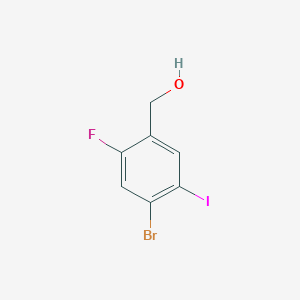
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide is a chemical compound with the molecular formula C11H11ClN4OS and a molecular weight of 282.75.
Vorbereitungsmethoden
The synthesis of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves several steps. The starting material is typically an indole derivative, which undergoes chlorination and methylation to introduce the chloro and methyl groups at the appropriate positions. The resulting intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, resulting in the death of cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can be compared to other similar compounds, such as:
5,7-Dibromo-3,3-dimethylindolin-2-one: This compound has a similar indole core but with different substituents, leading to different chemical and biological properties.
1,3,4-Thiadiazole derivatives: These compounds share the thiosemicarbazide functional group and have shown similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15ClN4S |
|---|---|
Molekulargewicht |
270.78 g/mol |
IUPAC-Name |
[(5-chloro-1,7-dimethyl-2,3-dihydroindol-2-yl)amino]thiourea |
InChI |
InChI=1S/C11H15ClN4S/c1-6-3-8(12)4-7-5-9(14-15-11(13)17)16(2)10(6)7/h3-4,9,14H,5H2,1-2H3,(H3,13,15,17) |
InChI-Schlüssel |
JXQGPMLFKYIPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N(C(C2)NNC(=S)N)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

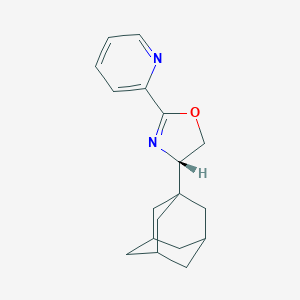
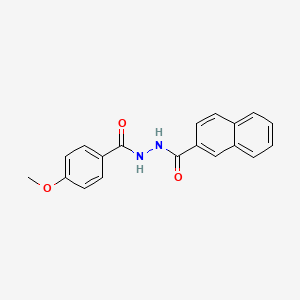

![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
